molecular formula C11H18N2 B13039102 (1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine

(1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine

Cat. No.: B13039102
M. Wt: 178.27 g/mol
InChI Key: YYCWWTRKRRLKER-SNVBAGLBSA-N
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Description

(1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine is an organic compound that belongs to the class of amines. It features a pyridine ring substituted with a methyl group and a propylamine side chain with additional methyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxaldehyde and isobutylamine.

    Condensation Reaction: The aldehyde group of 2-pyridinecarboxaldehyde reacts with isobutylamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

    Oxidation: Formation of nitriles or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an agonist or antagonist, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-(2-pyridyl)propylamine: Similar structure but with a different substitution pattern on the pyridine ring.

    2,2-Dimethyl-1-(4-pyridyl)propylamine: Another isomer with the substitution at the 4-position of the pyridine ring.

Uniqueness

(1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

(1S)-2,2-dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C11H18N2/c1-8-6-5-7-13-9(8)10(12)11(2,3)4/h5-7,10H,12H2,1-4H3/t10-/m1/s1

InChI Key

YYCWWTRKRRLKER-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@H](C(C)(C)C)N

Canonical SMILES

CC1=C(N=CC=C1)C(C(C)(C)C)N

Origin of Product

United States

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